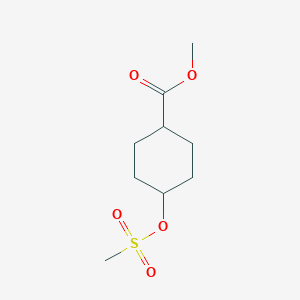
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid is an organic compound characterized by a cyclobutene ring substituted with a trifluoromethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride (Bu3SnH) and provided the desired compound upon decarboxylation. In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .
Industrial Production Methods
The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimizations for scalability and cost-effectiveness. These methods involve the use of readily available starting materials and efficient reaction conditions to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, ketones, and substituted cyclobutene derivatives .
科学研究应用
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
作用机制
The mechanism of action of 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: A structurally similar compound with a saturated cyclobutane ring.
3-(Trifluoromethyl)cyclopentene-1-carboxylic acid: Contains a five-membered ring instead of a four-membered ring.
3-(Trifluoromethyl)cyclohexene-1-carboxylic acid: Contains a six-membered ring.
Uniqueness
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid is unique due to its strained four-membered ring structure, which imparts distinct reactivity and stability compared to its five- and six-membered ring analogs. The presence of the trifluoromethyl group also enhances its chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C6H5F3O2 |
|---|---|
分子量 |
166.10 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)cyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h1,4H,2H2,(H,10,11) |
InChI 键 |
YDYRSLZQSAJPPU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C=C1C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
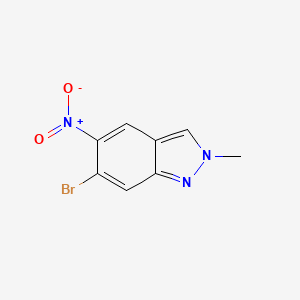
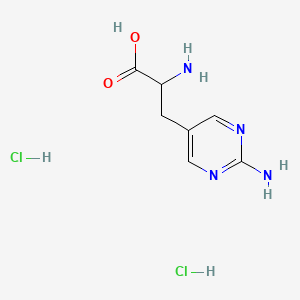

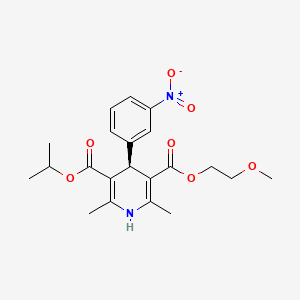
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
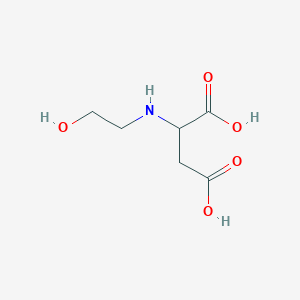
![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)
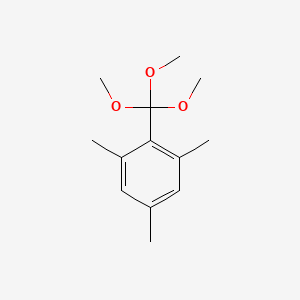


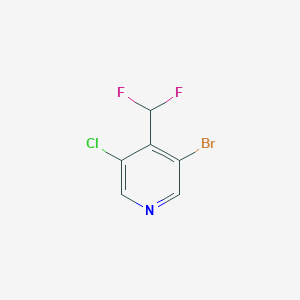
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
